N-[3-(isobutyrylamino)phenyl]benzamide
Description
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)18-14-9-6-10-15(11-14)19-17(21)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
MUVYIJRFRYJACD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Physicochemical Properties
Physicochemical and Spectral Comparisons
- Melting Points: Compounds like 4b () exhibit higher melting points (>200°C) due to ionic hydrochloride salts and rigid heterocyclic substituents, whereas non-ionic analogs (e.g., this compound) likely have lower melting points (<150°C) .
- Spectral Data: The isobutyrylamino group in the target compound would show distinct $ ^1H $ NMR signals (e.g., δ 1.2–1.4 ppm for isopropyl CH$_3$) and a carbonyl resonance near δ 170 ppm in $ ^{13}C $ NMR, contrasting with thiophene or pyridine analogs that display aromatic proton splitting and heterocyclic carbon shifts .
Preparation Methods
Synthesis of N-(3-Nitrophenyl)benzamide
The process begins with the acylation of 3-nitroaniline using benzoyl chloride. In a representative protocol:
-
Activation of benzoyl chloride : 3-Nitroaniline (0.25 mol) is reacted with benzoyl chloride (0.3 mol) in dry ethyl acetate at 0–5°C under inert conditions.
-
Base addition : Pyridine (0.35 mol) is introduced to neutralize HCl, forming N-(3-nitrophenyl)benzamide.
-
Isolation : The product is filtered and recrystallized from methanol/tetrahydrofuran (1:1 v/v), yielding 65–75%.
Nitro Group Reduction to Amine
The nitro group in N-(3-nitrophenyl)benzamide is reduced to an amine using:
Isobutyrylation of the Amine Intermediate
The final step involves reacting N-(3-aminophenyl)benzamide with isobutyryl chloride:
-
Reaction conditions : Isobutyryl chloride (1.2 eq) is added dropwise to a cooled (0°C) solution of the amine in dichloromethane with triethylamine (2 eq).
-
Workup : After stirring for 12 hours at 25°C, the mixture is washed with NaHCO₃, dried, and concentrated.
-
Purification : Recrystallization from ethanol yields this compound (70–75% purity).
Nitro Reduction and Subsequent Functionalization
Alternative Reduction Protocols
Comparative studies highlight the superiority of hydrogenation over tin-based reductions:
| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Hydrogenation | 10% Pd/C | THF | 25°C | 89% | 95% |
| SnCl₂/HCl | SnCl₂·2H₂O | Ethanol | 50°C | 78% | 88% |
Hydrogenation minimizes side reactions (e.g., over-reduction) but requires specialized equipment. SnCl₂ is cost-effective but generates stoichiometric waste.
Selective Acylation Challenges
Competitive acylation at the benzamide nitrogen is mitigated by:
Coupling Agent-Mediated Synthesis
EDC/HOBt-Assisted Assembly
A fragment-based approach avoids nitro intermediates:
-
Synthesis of 3-isobutyrylamino benzoic acid :
-
3-Aminobenzoic acid is acylated with isobutyryl chloride in THF/water (pH 8–9).
-
-
Activation with EDC/HOBt : The carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1 eq) in DMF for 1 hour.
-
Coupling with aniline : The activated ester is reacted with aniline (1.5 eq) at 25°C for 24 hours, yielding 68–72%.
Microwave-Assisted Optimization
Microwave irradiation (50°C, 1 hour) accelerates coupling steps, improving yields to 80–85% while reducing reaction times by 60%.
Comparative Analysis of Preparation Methods
Yield and Efficiency
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise Acylation | 3 | 58–62% | 90–95% | High |
| Nitro Reduction | 3 | 50–55% | 85–90% | Moderate |
| EDC Coupling | 2 | 65–70% | 92–95% | Low |
The stepwise acylation route is preferred for industrial-scale production due to straightforward purification and high reproducibility.
Byproduct Formation
-
Tin-mediated reductions : Generate tin oxides, requiring extensive washing.
-
EDC coupling : Produces urea derivatives, necessitating chromatographic purification.
Optimization Strategies and Yield Enhancement
Solvent Systems
Q & A
Q. Q1. What are the optimal synthetic routes for N-[3-(isobutyrylamino)phenyl]benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step process:
Acylation : React 3-aminophenol with isobutyryl chloride to introduce the isobutyrylamino group .
Amide Coupling : Use coupling agents like EDCI/HOBt to attach the benzamide moiety to the activated aromatic ring .
Purification : Employ column chromatography or recrystallization to isolate the product (>95% purity) .
Optimization Tips :
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .
- Solvent Selection : Use DMF for amide coupling due to its high polarity and compatibility with carbodiimide reagents .
- Yield Improvement : Replace batch reactors with continuous flow systems to enhance reproducibility .
Q. Q2. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine the following analytical techniques:
X-ray Crystallography : Resolve the crystal structure to confirm bond angles and substituent positions (e.g., monoclinic system, space group P21/c observed in related benzamides) .
NMR Spectroscopy :
- ¹H NMR : Verify aromatic proton splitting patterns (e.g., para-substituted benzene at δ 7.2–7.8 ppm) .
- ¹³C NMR : Identify carbonyl carbons (C=O at ~168 ppm) and isobutyryl methyl groups (~25 ppm) .
Mass Spectrometry : Confirm molecular weight (e.g., m/z 306.10 for C₁₆H₁₇N₂O₂) .
Q. Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₂O₂ | |
| Crystal System | Monoclinic | |
| Characteristic ¹H NMR Shift | δ 7.5–7.8 (aromatic protons) |
Advanced Research Questions
Q. Q3. How can contradictory data on the biological activity of this compound be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
Purity Validation : Use HPLC-MS to ensure >98% purity, as trace impurities (e.g., unreacted isobutyryl chloride) may skew bioactivity results .
Assay Standardization :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Control Experiments : Include known enzyme inhibitors (e.g., kinase inhibitors for kinase assays) to validate experimental setups .
Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .
Q. Q4. What strategies are recommended for studying the solubility and stability of this compound in physiological buffers?
Methodological Answer:
Solubility Screening :
- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS or cell culture media .
- Measure solubility via UV-Vis spectroscopy at λ_max ≈ 270 nm .
Stability Profiling :
Q. Table 2: Stability Data in Aqueous Media
| Condition | Half-Life (Hours) | Degradation Product | Source |
|---|---|---|---|
| PBS (pH 7.4, 37°C) | 48 | Hydrolyzed benzamide | |
| Simulated Gastric Fluid | 12 | Isobutyric acid derivative |
Q. Q5. How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The isobutyryl group may occupy hydrophobic pockets .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable binding) .
QSAR Modeling :
Q. Q6. What experimental approaches are suitable for investigating the metabolic pathways of this compound?
Methodological Answer:
In Vitro Metabolism :
Isotope Labeling :
Enzyme Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
